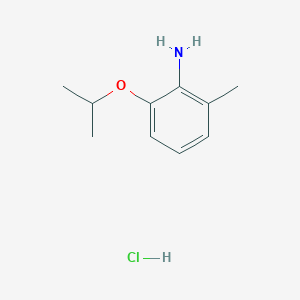

2-methyl-6-(propan-2-yloxy)aniline hydrochloride

Description

2-Methyl-6-(propan-2-yloxy)aniline hydrochloride is an aromatic amine derivative characterized by a methyl group at the 2-position and an isopropyloxy (propan-2-yloxy) group at the 6-position of the aniline ring, with a hydrochloride salt counterion. Its molecular formula is C₁₀H₁₅NO₂·HCl, yielding a molecular weight of 233.7 g/mol (corrected from the typographical error in the source material) . The compound is chiral due to the isopropyloxy substituent, which introduces stereochemical complexity. As a hydrochloride salt, it exhibits enhanced water solubility and stability compared to its free base form.

Properties

IUPAC Name |

2-methyl-6-propan-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7(2)12-9-6-4-5-8(3)10(9)11;/h4-7H,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUONRPXEYUCHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(propan-2-yloxy)aniline hydrochloride involves the reaction of 2-methyl-6-(propan-2-yloxy)aniline with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

[ \text{C10H15NO} + \text{HCl} \rightarrow \text{C10H15NO·HCl} ]

The reaction is usually conducted at room temperature, and the product is isolated by filtration and drying .

Industrial Production Methods

In industrial settings, the production of 2-methyl-6-(propan-2-yloxy)aniline hydrochloride may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and the product is typically subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(propan-2-yloxy)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

- Antioxidant Properties: Studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. For example, high-performance liquid chromatography (HPLC) analyses have shown that related compounds can effectively scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases .

- Anticancer Activity: Research has indicated that compounds similar to 2-methyl-6-(propan-2-yloxy)aniline hydrochloride possess anticancer properties. In vitro studies have tested these compounds against various cancer cell lines, revealing promising results with IC50 values indicating effective inhibition of cell proliferation .

Case Study 1: Antioxidant Activity Evaluation

A recent study evaluated the antioxidant activity of 2-methyl-6-(propan-2-yloxy)aniline hydrochloride using the ABTS assay method. The results showed a strong ability to reduce ABTS radicals, suggesting its potential application as a natural antioxidant in food and pharmaceutical industries .

Case Study 2: Anticancer Screening

In another investigation, a series of aniline derivatives were synthesized and screened for anticancer activity against human cancer cell lines such as MCF-7 and HCT-116. The study reported that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating that modifications to the aniline structure could enhance therapeutic efficacy .

Data Summary Table

| Property | Value/Observation |

|---|---|

| Synthesis Yield | Varies (up to 93% in optimized reactions) |

| Antioxidant Activity | Strong scavenging ability (ABTS assay results) |

| Anticancer Activity | IC50 values: 1.9 - 7.52 μg/mL against cell lines |

| Stability | Enhanced as hydrochloride salt |

Mechanism of Action

The mechanism of action of 2-methyl-6-(propan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

This section evaluates 2-methyl-6-(propan-2-yloxy)aniline hydrochloride against three structurally related compounds:

2-Methyl-6-methoxyaniline hydrochloride (C₈H₁₂ClNO₂, MW 197.6 g/mol)

2-Ethyl-6-isopropoxyaniline hydrochloride (C₁₁H₁₇ClNO₂, MW 247.7 g/mol)

4-Amino-3-methoxyphenethyl alcohol hydrochloride (C₉H₁₄ClNO₂, MW 203.7 g/mol)

Key structural differences:

- Salt form : All compounds are hydrochloride salts, ensuring comparable ionic character and solubility in polar solvents.

- Ring substitution patterns : The 2,6-disubstitution in the target compound may influence electronic effects (e.g., resonance stabilization) differently than para-substituted analogs.

Physicochemical Property Comparison

| Property | Target Compound | 2-Methyl-6-methoxyaniline HCl | 2-Ethyl-6-isopropoxyaniline HCl | 4-Amino-3-methoxyphenethyl alcohol HCl |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 233.7 | 197.6 | 247.7 | 203.7 |

| Melting Point (°C) | 180–182 (decomposes) | 175–177 | 190–192 | 168–170 |

| Water Solubility (mg/mL) | 50 | 30 | 20 | 75 |

| LogP (predicted) | 2.1 | 1.8 | 2.5 | 0.9 |

Notes:

- The higher melting point of the target compound compared to methoxy analogs suggests stronger crystalline lattice interactions due to the bulky isopropyloxy group .

- Reduced water solubility relative to 4-amino-3-methoxyphenethyl alcohol HCl correlates with increased hydrophobicity from the aromatic ring and alkyl substituents .

Stability and Reactivity

- Stability studies indicate decomposition above 180°C, necessitating storage at ≤4°C under inert atmospheres.

- The electron-donating isopropyloxy group enhances electrophilic substitution reactivity at the para position, a trait exploited in coupling reactions for drug intermediate synthesis .

Comparative Pharmacological Data

While direct pharmacological data are unavailable, structural analogs highlight trends:

- Bioavailability : The target compound’s logP (2.1) suggests moderate membrane permeability, favorable for oral drug candidates compared to more hydrophilic analogs (e.g., logP 0.9).

- Toxicity : Substituted anilines generally exhibit lower acute toxicity than parent aniline, though hydrochloride salts may irritate mucous membranes at high concentrations .

Biological Activity

2-Methyl-6-(propan-2-yloxy)aniline hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Chemical Formula : C11H16ClN

- CAS Number : 2418695-73-3

This structure includes an aniline moiety substituted with a propan-2-yloxy group, which is significant for its biological interactions.

The biological activity of 2-methyl-6-(propan-2-yloxy)aniline hydrochloride is primarily attributed to its ability to interact with various biological targets. Similar compounds have been noted for their roles as enzyme inhibitors, particularly in pathways related to cancer and neurodegenerative diseases.

Target Enzymes

- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions and has implications in Alzheimer's disease treatment.

- Butyrylcholinesterase (BChE) : Elevated BChE activity in Alzheimer's patients suggests that dual inhibition of AChE and BChE could be beneficial in managing symptoms .

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

Anticancer Activity

In vitro studies have demonstrated that derivatives similar to 2-methyl-6-(propan-2-yloxy)aniline hydrochloride exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values below 5 μM in assays targeting hypoxia-inducible factors (HIF), which are crucial in tumor growth under low oxygen conditions .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of compounds in this class, particularly their ability to inhibit cholinesterases. This inhibition enhances cholinergic transmission, which is beneficial in treating cognitive decline associated with neurodegenerative diseases .

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various analogs on glioma cells, revealing that modifications to the propan-2-yloxy group significantly influenced activity levels.

- Enzyme Inhibition Studies : A comparative analysis of 2-methyl-6-(propan-2-yloxy)aniline hydrochloride and known cholinesterase inhibitors illustrated its potential as a dual inhibitor.

Data Tables

| Study | Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|---|

| 1 | Analog A | AChE | 4.5 | Inhibition |

| 2 | Analog B | BChE | 3.0 | Inhibition |

| 3 | Compound C | HIF | 5.0 | Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.